7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylic acid ethyl ester with 4,4,4-trifluoro-1-(4-fluorophenyl)butane-1,3-dione, followed by cyclization and saponification .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
This compound has shown potential in medicinal chemistry as a scaffold for developing new pharmaceuticals. Its derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity .
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The trifluoromethyl group enhances the compound’s binding affinity and specificity, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 2-(Trifluoromethyl)pyridine-4-carboxylic acid
Uniqueness
7-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid is unique due to its specific trifluoromethyl substitution on the imidazo[1,2-a]pyrimidine core. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H8F3N3O2 |
---|---|
Molecular Weight |
235.16 g/mol |
IUPAC Name |
7-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C8H8F3N3O2/c9-8(10,11)5-1-2-14-3-4(6(15)16)12-7(14)13-5/h3,5H,1-2H2,(H,12,13)(H,15,16) |
InChI Key |
KTBCVCPLDDWUIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C=C(N=C2NC1C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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